2-Iodo-1,4-benzoquinone

Description

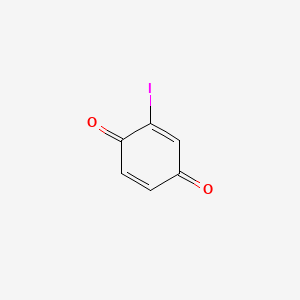

1,4-Benzoquinones are redox-active aromatic compounds with a conjugated diketone structure, enabling diverse chemical reactivity and biological applications . 2-Iodo-1,4-benzoquinone (C₆H₃IO₂) is a halogenated derivative where iodine substitutes the hydrogen at the 2-position. Halogenation at the quinoid ring alters electronic properties (e.g., electron-withdrawing effects), solubility, and biological activity, making iodine’s large atomic radius and polarizability critical for unique interactions .

Properties

IUPAC Name |

2-iodocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJVYLVTPMHYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192702 | |

| Record name | p-Benzoquinone, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-83-6 | |

| Record name | p-Benzoquinone, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1,4-benzoquinone can be synthesized through the iodination of 1,4-benzoquinone. A common method involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds at room temperature, yielding 2-Iodo-1,4-benzoquinone as the primary product .

Industrial Production Methods

Industrial production of 2-Iodo-1,4-benzoquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to 2-Iodo-1,4-hydroquinone.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can replace the iodine atom under catalytic conditions.

Major Products Formed

Oxidation: Higher oxidation state quinones.

Reduction: 2-Iodo-1,4-hydroquinone.

Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

2-Iodo-1,4-benzoquinone has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing quinone-based therapeutics.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-1,4-benzoquinone involves its redox properties. It can undergo one or two-electron reduction, forming semiquinones or hydroquinones, respectively. These redox reactions enable it to participate in electron transfer processes, making it a potent oxidizing or dehydrogenating agent. In biological systems, it can interact with cellular reductases, leading to the generation of reactive oxygen species and subsequent biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- These derivatives are prevalent in insect volatilomes and arthropod secretions, suggesting roles in chemical defense . Comparison with 2-Iodo: Iodine’s electron-withdrawing nature likely lowers the LUMO energy, increasing electrophilicity and susceptibility to nucleophilic attack. This contrasts with methyl/ethyl derivatives, which are less reactive in redox processes .

- 2-Chloro-1,4-Benzoquinones: 2,6-Dichloro-1,4-benzoquinone is a disinfection byproduct formed during chlorination of aromatic compounds. Its environmental persistence and toxicity are well-documented .

- 2-Amino- and 2-Arylamino-1,4-Benzoquinones: 2-Amino-6-hydroxy-1,4-benzoquinone (C₆H₅NO₃) and 2-arylamino derivatives exhibit redox-mediated electron transfer capabilities, with amino groups enabling hydrogen bonding and metal coordination. These properties are exploited in designing electron mediators for biosensors . Comparison with 2-Iodo: The iodine substituent lacks hydrogen-bonding capacity but may participate in halogen bonding, offering distinct supramolecular interactions .

Data Tables

Table 1: Substituent Effects on Key Properties of 1,4-Benzoquinone Derivatives

Table 2: Enzymatic Reduction Rates of Antitumor Quinones (Rat DTD)

| Compound | Reduction Rate (kcat, min⁻¹) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 2,5-Dimethyl-3,6-diaziridinyl-1,4-BQ | 4.9 | 0.15 |

| Streptonigrin | 3.2 | 0.45 |

| Mitomycin C | 1.1 | 2.8 |

| Hypothetical 2-Iodo Derivative | ~1.5 (inferred) | N/A |

Key Research Findings and Gaps

- Electronic Effects : Iodine’s polarizability may enhance charge-transfer interactions in catalytic or medicinal applications, but its impact on enzymatic reduction (e.g., DTD) requires empirical validation .

- Synthetic Challenges: Regioselective iodination of 1,4-benzoquinones remains underexplored; existing methods for chloro/methyl derivatives may need modification .

- Toxicity Profile: While 2,6-dichloro-1,4-benzoquinone is a known toxin, iodinated analogues may exhibit distinct eco-toxicological behaviors due to differing degradation pathways .

Biological Activity

2-Iodo-1,4-benzoquinone is a derivative of 1,4-benzoquinone, a compound known for its diverse biological activities. This article provides an overview of the biological activity of 2-iodo-1,4-benzoquinone, focusing on its antimicrobial, anticancer, and topoisomerase inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

2-Iodo-1,4-benzoquinone is characterized by the presence of an iodine atom at the 2-position of the benzoquinone ring. This modification can influence its reactivity and biological activity compared to its parent compound, 1,4-benzoquinone.

Antimicrobial Activity

Research has demonstrated that benzoquinones exhibit significant antimicrobial properties. Specifically, derivatives such as 2-iodo-1,4-benzoquinone have been evaluated for their efficacy against various pathogens.

Table 1: Antimicrobial Efficacy of Benzoquinones

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Iodo-1,4-benzoquinone | Staphylococcus aureus | 4 µg/mL |

| 2-Iodo-1,4-benzoquinone | Mycobacterium tuberculosis | 4 µg/mL |

| Other benzoquinones | Escherichia coli | Varies |

The above table highlights the effectiveness of 2-iodo-1,4-benzoquinone against Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values comparable to conventional antibiotics. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Activity

2-Iodo-1,4-benzoquinone has also been investigated for its potential anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of 2-iodo-1,4-benzoquinone on several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The results suggest that 2-iodo-1,4-benzoquinone exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Topoisomerase Inhibition

The compound has been identified as a potent inhibitor of topoisomerase II. This enzyme is crucial in DNA replication and repair processes.

Research indicates that 2-iodo-1,4-benzoquinone acts as a topoisomerase II poison:

- It enhances DNA cleavage mediated by the enzyme.

- It exhibits sequence specificity in its action.

This mechanism may contribute to its observed anticancer effects by inducing DNA damage in rapidly dividing cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.